
2,6-Bis(methoxymethoxy)benzaldehyde
Description
2,6-Bis(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Bis(methoxymethoxy)benzaldehyde, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step process:
Protection of hydroxyl groups : React 2,6-dihydroxybenzaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., DIPEA) to introduce methoxymethoxy groups at the 2,6-positions.
Oxidation : Use mild oxidizing agents (e.g., PCC or Swern oxidation) to ensure aldehyde functionality is retained .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity (>95%) can be verified via HPLC or GC-MS .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect singlet peaks for the aldehyde proton (~10 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH₃, δ 4.6–5.0 ppm for OCH₂O). Aromatic protons (ortho to substituents) appear as a singlet near δ 7.5 ppm.
- ¹³C NMR : Key signals include the aldehyde carbon (~190 ppm), OCH₃ (~56 ppm), and OCH₂O (~94 ppm) .
Q. What storage conditions ensure the stability of this compound?
- Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or moisture absorption. Stability under these conditions exceeds 12 months .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties of this compound?
- DFT Studies : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These predict reactivity in nucleophilic/electrophilic reactions and guide catalyst design .
- Thermochemical Data : Atomization energies and ionization potentials can be modeled to assess thermodynamic stability .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Steric Effects : The bulky methoxymethoxy groups at the 2,6-positions hinder axial attack, favoring para-substitution in electrophilic aromatic substitution.
- Electronic Effects : Electron-donating methoxymethoxy groups activate the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Optimize with Pd(OAc)₂ and SPhos ligand in THF/H₂O .
Q. What analytical strategies resolve contradictions in reported spectral data for methoxymethoxy-substituted benzaldehydes?
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3,4-bis(2-methoxyethoxy)benzaldehyde ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄O₅ requires m/z 226.0841). Discrepancies in isotopic patterns may indicate impurities .
Q. How does this compound behave under acidic or basic conditions?
- Acidic Hydrolysis : Methoxymethoxy groups are cleaved with HCl/MeOH (1:1), regenerating 2,6-dihydroxybenzaldehyde. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
- Base Stability : The compound is stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via aldol condensation. Use buffered conditions (pH 7–9) for reactions .
Q. Methodological Considerations
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,6-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-4-3-5-11(9(10)6-12)16-8-14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
URQPUXMZAJAFJW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)OCOC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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